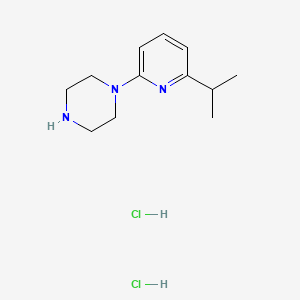
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a pyridinyl group substituted with an isopropyl group. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often utilizes catalytic processes for intermolecular and intramolecular cyclization . These methods are advantageous due to their efficiency and scalability. The use of commercially available starting materials and reagents, such as 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and 1-hydroxybenzotriazole, facilitates the large-scale synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridinyl group to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperazines .
Scientific Research Applications
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, such as schizophrenia and depression.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction affects various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative with a single methyl group.
N-Methylpiperazine: Another derivative with a methyl group on the nitrogen atom.
1-(1-Methylpiperidin-4-yl)piperazine: A more complex derivative with additional substituents.
Uniqueness
Piperazine, 1-(6-(1-methylethyl)-2-pyridinyl)-, dihydrochloride is unique due to the presence of the pyridinyl group substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
120144-93-6 |
|---|---|
Molecular Formula |
C12H21Cl2N3 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1-(6-propan-2-ylpyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H19N3.2ClH/c1-10(2)11-4-3-5-12(14-11)15-8-6-13-7-9-15;;/h3-5,10,13H,6-9H2,1-2H3;2*1H |
InChI Key |
ADCPCOCCADMHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



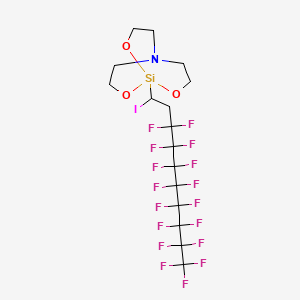

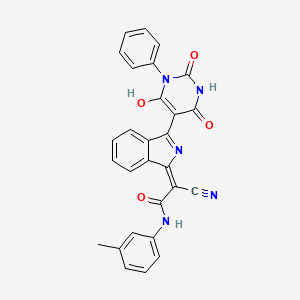
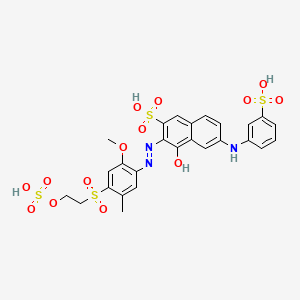
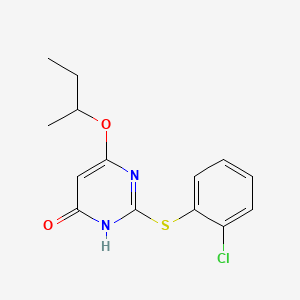
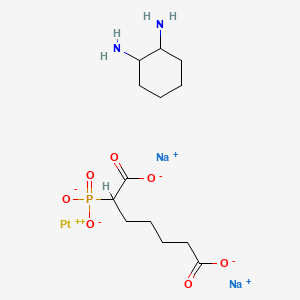

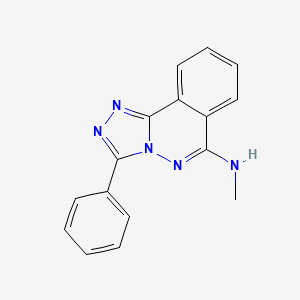

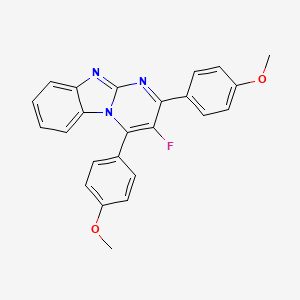
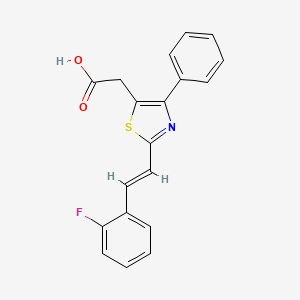
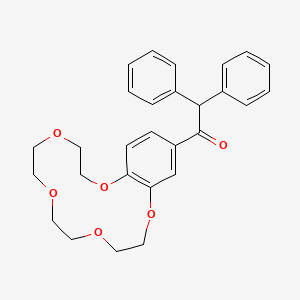
![9-(2-chlorophenyl)-3-methyl-N-quinolin-4-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12723243.png)
